molecular formula C12H14N4O B2373724 4-cyclopropyl-3-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2197601-21-9

4-cyclopropyl-3-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B2373724
CAS RN: 2197601-21-9
M. Wt: 230.271
InChI Key: XXNTXBLCLZMPDR-UHFFFAOYSA-N
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Description

The compound “4-cyclopropyl-3-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one” belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of “Methyl 2-(4-Phenyl-5-(Pyridin-2” involves certain materials and methods . Another example is the characterization of “(2- [4-Methylpyrazol-1-yl]phenyl)platinum (II) (1,3-bis [1-methyl-1” using UV/Vis spectroscopy and cyclic voltammetry .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of “1-((1-methyl-1H-1,2,4-triazol-3-yl) methyl)-3” has been analyzed .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizes a radical approach .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, “4- (3-Cyclopropyl-4,5-diiodo-1H-pyrazol-1-yl)-1-methyl-2 (1H” has an average mass of 467.044 Da and a monoisotopic mass of 466.899139 Da .

Scientific Research Applications

Synthesis and Structural Assessment

One study discusses the synthesis of related triazole compounds and their structural assessment. It highlights the synthesis of a Hg(II) complex using a ligand derived from a 1,2,4-triazole-3-thione compound, indicating potential applications in coordination chemistry and material science (Castiñeiras, García-Santos, & Saa, 2018).

Molecular Structure Analysis

Another research focuses on the crystal and molecular structures of triazole derivatives, including 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole. This study provides insights into the molecular conformation and electron density distribution within these compounds, which is critical for understanding their chemical behavior and potential applications (Boechat et al., 2010).

Reactivity and Derivative Synthesis

The reactivity of 4-azido-6-methyl-2H-pyran-2-one with alkenes and alkynes to form 1,2,3-triazoles is reported. This type of chemical reactivity could be relevant for the synthesis of various derivatives of the triazole compound (Malet, Serra, Abramovitch, Moreno-Mañas, & Pleixats, 1993).

Antimicrobial and Anticancer Activities

Several studies have explored the synthesis and biological activities of triazole derivatives. This includes their evaluation as antimicrobial and anticancer agents, indicating potential applications in pharmaceutical and medical research (Dave, Purohit, Akbari, & Joshi, 2007), (Katariya, Vennapu, & Shah, 2021).

Conformational Polymorphism

Research into the conformational polymorphs of triazole compounds, such as 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole, provides valuable insights into the structural diversity and stability of these compounds. This can influence their chemical properties and potential uses (Shishkina et al., 2021).

Synthesis and Structural Characterization

Various synthesis methods and the structural characterization of triazole derivatives have been explored, contributing to a deeper understanding of their chemical properties and potential applications in various fields, including pharmaceuticals and material science (Prakash et al., 2011), (Bayrak et al., 2009).

Antimicrobial Activity Study

The antimicrobial activity of S-substituted derivatives of 1,2,4-triazole-3-thiols has been investigated, suggesting potential applications in developing new antimicrobial substances (Karpun & Polishchuk, 2021).

Mechanism of Action

The mechanism of action of similar compounds involves various processes. For instance, “N- (Pyridin-2-yl)amides” were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For example, the synthesis of certain compounds involves the use of proligands .

properties

IUPAC Name

4-cyclopropyl-5-methyl-2-(pyridin-2-ylmethyl)-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-9-14-15(8-10-4-2-3-7-13-10)12(17)16(9)11-5-6-11/h2-4,7,11H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNTXBLCLZMPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2CC2)CC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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